ETP-46321 is a potent and selective inhibitor of phosphoinositide 3-kinase, specifically targeting the p110α and p110δ isoforms. Its chemical structure is characterized by a high degree of specificity, with inhibition constants (Ki) of 2.3 nM for p110α and 14.2 nM for p110δ, making it significantly more effective against these targets compared to p110β and p110γ, which have apparent Ki values of 170 nM and 179 nM, respectively . The compound has the CAS number 1252594-99-2 and is recognized for its oral bioavailability, enhancing its potential for therapeutic applications.
ETP-46321 primarily functions through the inhibition of the phosphoinositide 3-kinase signaling pathway. This pathway is crucial in various cellular processes, including metabolism, growth, and survival. Inhibition of this pathway leads to decreased phosphorylation of downstream targets such as Akt, which is pivotal in mediating cell survival signals . The compound's mechanism involves binding to the ATP-binding site of the enzyme, thus preventing substrate phosphorylation.
In vivo studies have demonstrated that ETP-46321 effectively reduces inflammatory responses and has therapeutic potential in conditions such as rheumatoid arthritis. Administration of ETP-46321 significantly inhibited collagen-induced arthritis in animal models, showcasing its anti-inflammatory properties . Furthermore, pharmacokinetic studies indicate that ETP-46321 maintains effective concentrations in biological systems, supporting its potential use in clinical settings .
The synthesis of ETP-46321 involves several steps typical for complex organic compounds. It generally includes:
Specific synthetic routes can vary based on the desired yield and purity levels.
ETP-46321 has potential applications in:
Interaction studies have shown that ETP-46321 selectively inhibits specific kinases while sparing others, which minimizes off-target effects. For example, it exhibits low activity against a panel of 288 kinases at a concentration of 1 µM, highlighting its specificity . This selectivity is crucial for reducing potential side effects associated with less specific inhibitors.
Several compounds share structural or functional similarities with ETP-46321:
Compound Name | Target Kinases | Ki (nM) | Unique Features |
---|---|---|---|
ETP-46464 | PI3Kα/δ | 5.0/20.0 | Higher Ki values indicate less potency |
GDC-0941 | PI3Kα | 1.0 | Focused on α isoform only |
ZSTK474 | PI3Kα/β | 10/50 | Broader target range |
A66 | PI3Kα | 5.0 | Selective for α isoform; less potent than ETP-46321 |
ETP-46321 stands out due to its dual inhibition profile and higher potency against both p110α and p110δ isoforms compared to many similar compounds. Its unique combination of selectivity and potency makes it a promising candidate for further development in therapeutic applications targeting inflammatory diseases and cancer.